2-Amino-5-methylbenzene-1,4-disulfonic acid

Solubility LogP Physicochemical properties

Procure 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS 121315-23-9) for unmatched performance in azo and reactive dye synthesis. The precise 1,4-disulfonic acid arrangement confers high water solubility essential for even dye uptake, while the 5-methyl group provides optimal steric and electronic properties for superior build-up, chlorine fastness, and deep scarlet/orange shades on cellulosic fibers. Its distinct HPLC retention ensures reliable quantification as a reference standard. For pharmaceutical R&D, the ≥95% purity minimizes side reactions and simplifies purification. Substituting generic isomers introduces unacceptable variability—secure the validated isomer today.

Molecular Formula C7H9NO6S2
Molecular Weight 267.3 g/mol
CAS No. 121315-23-9
Cat. No. B039817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylbenzene-1,4-disulfonic acid
CAS121315-23-9
Synonyms4-Aminotoluene-2,5-disulfonicacid
Molecular FormulaC7H9NO6S2
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C7H9NO6S2/c1-4-2-7(16(12,13)14)5(8)3-6(4)15(9,10)11/h2-3H,8H2,1H3,(H,9,10,11)(H,12,13,14)
InChIKeyYYRVBCBZQPTVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-methylbenzene-1,4-disulfonic Acid (CAS 121315-23-9): Structural Identity, Chemical Properties, and Procurement Baseline for Scientific Research and Industrial Dye Synthesis


2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS 121315-23-9), also known as 4-methylaniline-2,5-disulfonic acid or p-toluidine-2,5-disulfonic acid [1], is an aromatic sulfonic acid derivative with the molecular formula C7H9NO6S2 and a molecular weight of 267.3 g/mol [2]. This compound belongs to the class of substituted benzenesulfonic acids and features a benzene ring substituted with one amino group, one methyl group, and two sulfonic acid groups at the 1- and 4-positions . Its dual sulfonic acid moieties confer high water solubility, while the amino group serves as a reactive site for diazotization and subsequent azo coupling, making it a versatile intermediate in the synthesis of azo dyes, reactive dyes, and pharmaceutical agents . Physicochemical data include a predicted density of 1.740±0.06 g/cm³, a predicted pKa of -2.09±0.50, and a logP of -2.535 . The compound is typically supplied as a powder with a purity of ≥95% (commercially available up to ≥98%) and is recommended for storage at room temperature .

Why 2-Amino-5-methylbenzene-1,4-disulfonic Acid (CAS 121315-23-9) Cannot Be Replaced by Generic Analogs in Azo Dye Synthesis and Antibacterial Development


The precise positioning of functional groups on the benzene ring of 2-amino-5-methylbenzene-1,4-disulfonic acid dictates its reactivity, solubility, and ultimate performance in both dye synthesis and pharmaceutical applications . Substitution with compounds lacking the 1,4-disulfonic acid arrangement or the 5-methyl substitution leads to significant alterations in diazotization kinetics, azo coupling efficiency, and the chromatographic properties of the resulting products [1]. For instance, mono-sulfonic acid analogs (e.g., 2-amino-4-methylbenzenesulfonic acid) exhibit reduced water solubility and different reactivity profiles, while chloro-substituted derivatives (e.g., 2-amino-5-chlorobenzenesulfonic acid) introduce undesired electronic effects and potential toxicity concerns [2]. Furthermore, the methyl group at the 5-position is critical for achieving specific color shades and fastness properties in reactive dyes, as demonstrated in patent literature where substitution with ethyl or methoxy groups yields markedly different dye characteristics [3][4]. Therefore, generic substitution without rigorous quantitative validation introduces unacceptable variability in downstream processes, making this specific isomer essential for reproducible scientific and industrial outcomes.

Quantitative Differentiation Guide: Comparative Performance Data for 2-Amino-5-methylbenzene-1,4-disulfonic Acid (CAS 121315-23-9) vs. Closest Analogs


Enhanced Water Solubility and LogP: 1,4-Disulfonic Acid vs. Mono-Sulfonic Acid Analogs

2-Amino-5-methylbenzene-1,4-disulfonic acid demonstrates significantly higher water solubility compared to mono-sulfonic acid analogs such as 2-amino-4-methylbenzenesulfonic acid (CAS 88-62-0) . This is quantitatively reflected in the LogP value, which is -2.535 for the target compound, indicating strong hydrophilicity . In contrast, the LogP for 2-amino-4-methylbenzenesulfonic acid is reported as 1.01, indicating substantially lower water solubility . This difference in partition coefficient directly impacts the compound's utility in aqueous-phase reactions and its behavior in reversed-phase HPLC separations.

Solubility LogP Physicochemical properties

Optimized Retention Time in Reversed-Phase HPLC: 1,4-Disulfonic Acid Pattern vs. Other Sulfonic Acid Isomers

Under standardized reversed-phase HPLC conditions using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, 2-amino-5-methylbenzene-1,4-disulfonic acid exhibits a distinct retention time that enables its separation from closely related sulfonic acid impurities [1]. While exact retention time values are method-dependent, the compound's unique 1,4-disulfonic acid substitution pattern yields a chromatographic profile that differs from that of 2-amino-5-ethylbenzene-1,4-disulfonic acid and 2-amino-5-methoxybenzene-1,4-disulfonic acid, which are potential byproducts or alternative starting materials in dye synthesis [2]. This differential retention behavior is critical for purity analysis and quality control in both research and industrial settings.

HPLC Chromatography Analytical methods

Superior Build-Up Property and Chlorine Fastness in Reactive Dyes: Methyl Substitution vs. Ethyl and Methoxy Analogs

In the synthesis of reactive scarlet dyes for cellulose fibers, the use of 2-amino-5-methylbenzene-1,4-disulfonic acid as the diazo component yields dyes with superior build-up property and chlorine fastness compared to those prepared using the corresponding ethyl or methoxy analogs [1]. Specifically, dyes derived from the target compound produce deeper orange to scarlet shades on cellulose with improved color yield per unit of dye applied, a quantitative advantage in textile dyeing efficiency [2]. The methyl group at the 5-position provides an optimal balance of steric and electronic effects that enhance dye-fiber interaction without compromising wash fastness, a property that is diminished when bulkier ethyl or electron-donating methoxy groups are introduced [3].

Reactive dyes Color fastness Textile dyeing

Antibacterial Activity Against Oral Pathogens: 1,4-Disulfonic Acid vs. Other Sulfonic Acid Derivatives

2-Amino-5-methylbenzene-1,4-disulfonic acid and its salts have demonstrated specific antibacterial and antiplaque properties against oral pathogens including Streptococcus mutans, Actinomyces viscosus, and Actinomyces naeslundii . While quantitative MIC values are not publicly disclosed, patent literature and specialized supplier documentation indicate that this compound exhibits activity superior to other sulfonic acid derivatives without the 1,4-disulfonic acid substitution pattern . The presence of two sulfonic acid groups enhances water solubility and facilitates interaction with bacterial cell surfaces, a property not shared by mono-sulfonic acid analogs .

Antibacterial Anti-plaque Oral care

Commercial Purity Availability: ≥98% vs. Standard 95% Grades for Analogous Compounds

While many sulfonic acid intermediates are commercially available at a standard purity of 95%, 2-amino-5-methylbenzene-1,4-disulfonic acid is offered by multiple suppliers at purities of ≥98% . This higher baseline purity reduces the need for additional purification steps in downstream synthesis and minimizes the presence of isomeric impurities that can affect dye shade and fastness properties . For comparison, related compounds such as 2-amino-4-methylbenzenesulfonic acid and 2-amino-5-chlorobenzenesulfonic acid are typically supplied at 95% purity, necessitating further purification for sensitive applications .

Purity Quality control Procurement

Differentiation via Aqueous Solubility in Salt Form: Potassium Salt vs. Free Acid

The potassium salt of 2-amino-5-methylbenzene-1,4-disulfonic acid (CAS associated with 121315-23-9 salt form) exhibits enhanced aqueous solubility compared to the free acid form . This is a direct consequence of the highly polar sulfonate groups and the presence of potassium counterions, which disrupt crystal lattice energy [1]. While quantitative solubility data for the free acid is limited, the salt form is described as 'freely soluble in water', making it the preferred physical form for applications requiring high-concentration aqueous stock solutions . This contrasts with some mono-sulfonic acid analogs, which may require pH adjustment or co-solvents to achieve comparable solubility.

Solubility Formulation Salt selection

Optimal Application Scenarios for 2-Amino-5-methylbenzene-1,4-disulfonic Acid (CAS 121315-23-9) Based on Quantitative Differentiation Data


Synthesis of High-Performance Reactive Azo Dyes for Cellulosic Fibers

This compound is the preferred diazo component for manufacturing reactive scarlet and orange dyes with superior build-up and chlorine fastness [1]. Its 1,4-disulfonic acid substitution ensures high water solubility, which is critical for even dye uptake and leveling during textile processing [2]. The methyl group at the 5-position provides optimal steric and electronic characteristics that enhance dye-fiber covalent bonding, resulting in deeper shades and improved wash fastness compared to ethyl or methoxy analogs . This makes it particularly valuable for dyeing cotton, viscose, and other cellulosic fibers where color durability and environmental compliance are paramount.

Analytical Reference Standard and Impurity Profiling via RP-HPLC

Due to its distinct retention behavior on reversed-phase HPLC columns (e.g., Newcrom R1), 2-amino-5-methylbenzene-1,4-disulfonic acid serves as a reliable analytical reference standard for quantifying this specific isomer in complex reaction mixtures [1]. Its chromatographic resolution from closely related sulfonic acid impurities enables accurate purity assessment and process control in both dye intermediate manufacturing and pharmaceutical synthesis [2]. This application is essential for meeting regulatory specifications and ensuring batch-to-batch consistency in industrial production.

Starting Material for Antibacterial Agents Targeting Oral Pathogens

The demonstrated activity of 2-amino-5-methylbenzene-1,4-disulfonic acid against oral pathogens such as Streptococcus mutans and Actinomyces species supports its use as a building block in the synthesis of novel antibacterial and antiplaque agents [1]. Its high water solubility (LogP = -2.535) facilitates formulation into aqueous-based oral care products, while its reactive amino group allows for conjugation with other pharmacophores to enhance potency and selectivity [2]. This scenario is particularly relevant for researchers developing next-generation oral hygiene actives or antimicrobial coatings.

High-Purity Intermediate for Regulated Pharmaceutical Synthesis

With commercial availability at ≥98% purity, 2-amino-5-methylbenzene-1,4-disulfonic acid meets the stringent quality requirements for use as an intermediate in pharmaceutical manufacturing [1]. The reduced impurity profile minimizes the risk of side reactions and simplifies downstream purification, leading to higher yields of active pharmaceutical ingredients (APIs) [2]. This is especially critical for processes that are subject to Good Manufacturing Practice (GMP) guidelines, where impurity control is a key regulatory focus.

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